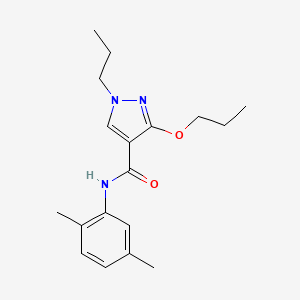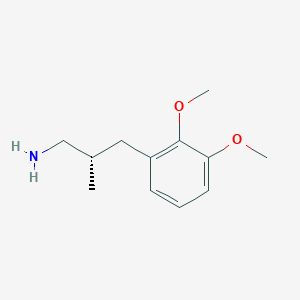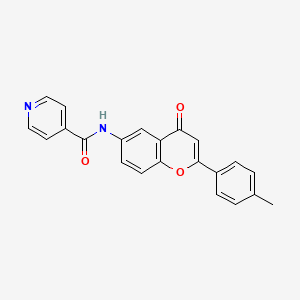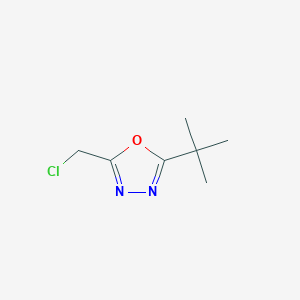
N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Additionally, it has a carboxamide group attached to the pyrazole ring, and propoxy and propyl groups attached to the third carbon of the pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring is aromatic and relatively stable, but can undergo reactions at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .科学的研究の応用
Synthesis and Biological Activity
- Pyrazole derivatives, including those related to N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, have been synthesized and tested for various biological activities. For instance, a study by Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxicity against various cancer cell lines, with some compounds exhibiting IC(50) values less than 10 nM (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Anticancer Activity
- Ahsan (2012) reported the synthesis of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, characterized by IR, NMR, and elemental analysis. These compounds were screened for anticancer activity against various cancer cell lines, with one compound showing significant activity on leukemia K-562 and SR cell lines (Ahsan, 2012).
Antidepressant and Anticonvulsant Activities
- Abdel‐Aziz, Abuo-Rahma, & Hassan (2009) studied the synthesis of novel pyrazole derivatives and evaluated their antidepressant and anticonvulsant activities. Some compounds showed marked antidepressant activity compared to imipramine, and others exhibited remarkable protective effect against clonic seizures (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Molecular Interaction and Receptor Affinity Studies
- Shim et al. (2002) explored the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models for CB1 receptor ligands. This research helps understand the steric and electronic requirements for binding to the CB1 receptor, which is crucial for designing receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antimicrobial and Antitumor Activities
- Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives were investigated by Sharshira & Hamada (2011), highlighting the potential of these compounds as antimicrobial agents (Sharshira & Hamada, 2011). Additionally, Xin (2012) synthesized a pyrazolo pyrimidine derivative and assessed its antitumor activities, further emphasizing the potential of pyrazole derivatives in cancer treatment (Xin, 2012).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives are used as enzyme inhibitors in pharmaceutical applications.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-5-9-21-12-15(18(20-21)23-10-6-2)17(22)19-16-11-13(3)7-8-14(16)4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBLZEUXUJVNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4,6-diol](/img/structure/B2442023.png)
![1'-(2,6-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2442024.png)
![3-(2,5-dimethylphenylsulfonyl)-N-isopentylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2442026.png)


![1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2442031.png)
![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2442032.png)

![(3-Methoxy-2-methylindazol-6-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2442036.png)


![1-allyl-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2442042.png)

